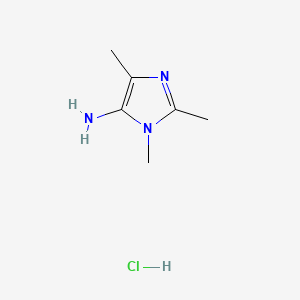

trimethyl-1H-imidazol-5-aminehydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClN3 |

|---|---|

Molecular Weight |

161.63 g/mol |

IUPAC Name |

2,3,5-trimethylimidazol-4-amine;hydrochloride |

InChI |

InChI=1S/C6H11N3.ClH/c1-4-6(7)9(3)5(2)8-4;/h7H2,1-3H3;1H |

InChI Key |

MGDLFGCXCMAZIC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=N1)C)C)N.Cl |

Origin of Product |

United States |

The Significance of Substituted Imidazole Derivatives in Advanced Organic Chemistry

Substituted imidazole (B134444) derivatives are a class of organic compounds that have garnered significant attention due to their versatile applications and unique chemical properties. The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental building block in numerous natural and synthetic molecules. researchgate.nettsijournals.comtsijournals.com Its presence is widespread in nature, most notably in the essential amino acid histidine and the related hormone histamine. tsijournals.comglobethesis.com

The significance of these derivatives in advanced organic chemistry can be attributed to several key factors:

Biological and Medicinal Chemistry: The imidazole scaffold is a privileged structure in drug discovery. tsijournals.com Its derivatives exhibit a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and antiviral properties. tsijournals.comtsijournals.comijsrtjournal.com The nitrogen atoms in the ring can act as hydrogen bond donors and acceptors, facilitating interactions with biological targets like enzymes and receptors. ijsrtjournal.com

Catalysis: Imidazole-based compounds are crucial in catalysis. They can function as ligands for transition metals, forming stable complexes that catalyze a variety of organic transformations. Furthermore, N-heterocyclic carbenes (NHCs) derived from imidazole salts are powerful organocatalysts for reactions such as benzoin (B196080) condensation and transesterification.

Materials Science: The unique electronic and structural properties of imidazole derivatives make them valuable in the design of advanced materials. They are used in the synthesis of ionic liquids, which are considered "Green Chemistry" alternatives to volatile organic solvents. researchgate.net Additionally, they serve as components in polymers and coordination frameworks with applications in electronics and sensing.

The development of novel synthetic methods to create substituted imidazoles with high selectivity and yield remains an active area of research, reflecting the continuous demand for these versatile compounds across various scientific disciplines. researchgate.netorganic-chemistry.org

Contextualizing Trimethyl 1h Imidazol 5 Amine Hydrochloride Within Heterocyclic Amine Chemistry

Trimethyl-1H-imidazol-5-amine hydrochloride belongs to the broad class of heterocyclic amines, which are organic compounds featuring a ring structure containing atoms of at least two different elements, including nitrogen. pressbooks.pubpressbooks.pub The chemistry of these compounds is rich and varied, largely dictated by the nature of the heterocyclic ring and its substituents.

To understand the specific context of trimethyl-1H-imidazol-5-amine hydrochloride, its structure can be broken down into key components:

The Imidazole (B134444) Core: As an aromatic heterocycle, the imidazole ring provides a stable, planar foundation. tsijournals.com Unlike some other heterocyclic amines like pyrrole, where the single nitrogen's lone pair is integral to the aromatic system and thus not readily available for protonation, imidazole contains two nitrogen atoms. pressbooks.pubpressbooks.publibretexts.org One nitrogen is 'pyrrole-like' and contributes its lone pair to the aromatic sextet, while the other is 'pyridine-like' with its lone pair in an sp2 orbital, which allows it to act as a base. libretexts.org This amphoteric nature is a hallmark of imidazole chemistry. researchgate.net

Amine Substituent (-NH2): The presence of an amino group on the imidazole ring significantly influences its electronic properties and reactivity. The amine group is an activating group, meaning it can donate electron density into the aromatic ring, potentially affecting its reactivity in electrophilic substitution reactions.

Hydrochloride Salt (-HCl): Amines are basic and readily react with acids to form salts. ncert.nic.in Converting a heterocyclic amine to its hydrochloride salt is a common strategy in chemical research and development. This transformation often improves the compound's stability, increases its water solubility, and converts it into a crystalline solid that is easier to handle, purify, and store than the free base form. gla.ac.uk

The combination of these features places trimethyl-1H-imidazol-5-amine hydrochloride as a specific, functionalized molecule within the vast landscape of heterocyclic chemistry, poised for use as a building block in more complex molecular architectures.

Below is a table summarizing the key structural components and their chemical significance.

| Structural Component | Chemical Significance |

| Imidazole Ring | Aromatic, planar, stable five-membered ring containing two nitrogen atoms. Confers amphoteric (both acidic and basic) properties. |

| Amine Group (-NH2) | An electron-donating group that influences the ring's electronic properties and provides a site for further chemical modification. |

| Trimethyl Groups (-CH3)3 | Electron-donating groups that increase electron density in the ring and add steric bulk, affecting basicity and reactivity. |

| Hydrochloride Salt | Improves stability, enhances water solubility, and facilitates easier handling and purification of the parent amine compound. |

Academic Research Trajectories for Amine Hydrochloride Compounds

Strategies for Regiocontrolled Synthesis of Substituted Imidazoles

The precise placement of substituents on the imidazole (B134444) ring is a critical aspect of synthesizing complex imidazole derivatives. Various methodologies have been developed to control the regiochemistry of these reactions, ensuring the desired isomeric product is obtained in high yield.

Base-Promoted Cyclization Approaches

Base-promoted cyclization is a fundamental strategy for the formation of the imidazole ring. These reactions typically involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849), often in the presence of a base. The base facilitates the deprotonation steps and promotes the cyclization and subsequent aromatization to the imidazole core. While a versatile method, controlling the regioselectivity can be challenging, especially with unsymmetrical dicarbonyl compounds. The choice of base and reaction conditions plays a crucial role in directing the outcome of the cyclization.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry due to their efficiency in constructing complex molecules in a single step from three or more starting materials. google.com For the synthesis of substituted imidazoles, MCRs offer a convergent approach, minimizing the number of synthetic steps and purification procedures. A common MCR for imidazole synthesis is the Debus-Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. google.com This one-pot synthesis allows for the introduction of various substituents at different positions of the imidazole ring by simply changing the starting components. The catalytic potential of different systems, such as those derived from fluoroboric acid, has been investigated to control the selective formation of tri- and tetrasubstituted imidazoles in these reactions.

Table 1: Examples of Catalysts in Multi-Component Synthesis of Imidazoles

| Catalyst System | Reactants | Product Type | Reference |

| HBF4–SiO2 | 1,2-diketone, aldehyde, ammonium (B1175870) salts | 2,4,5-trisubstituted imidazoles | |

| Zn(BF4)2 | 1,2-diketone, aldehyde, amine, ammonium acetate (B1210297) | 1,2,4,5-tetrasubstituted imidazoles | |

| Polymeric catalyst [poly(AMPS-co-AA)] | Benzil or benzoin (B196080), aldehyde, ammonium acetate | 2,4,5-trisubstituted imidazoles | google.com |

Metal-Catalyzed and Organocatalyzed Transformations

Modern synthetic methods increasingly rely on catalysts to achieve high efficiency and regioselectivity. Both metal-based and organic catalysts have been successfully employed in the synthesis of substituted imidazoles.

Metal-Catalyzed Synthesis: Transition metals such as palladium, copper, and rhodium have been used to catalyze various steps in imidazole synthesis. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce substituents onto a pre-formed imidazole ring. Copper-catalyzed reactions have been employed in the regioselective diamination of terminal alkynes with amidines to produce 1,2,4-trisubstituted imidazoles. niscpr.res.in

Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of imidazoles. Thiazolium-based catalysts, for example, have been used to catalyze the addition of an aldehyde to an acyl imine, generating an α-ketoamide in situ, which then cyclizes to form the imidazole. This one-pot synthesis allows for easy manipulation of the substituents around the imidazole core.

Synthesis of Trimethyl-1H-imidazol-5-amine Hydrochloride from Precursors and Analogues

The synthesis of the specific target compound, trimethyl-1H-imidazol-5-amine hydrochloride, involves the careful construction of the trimethylated imidazole ring followed by the introduction of the amino group and subsequent salt formation.

Precursor Derivatization and Imidazole Ring Formation

A plausible synthetic route to the trimethylated imidazole core involves a multi-step process starting from readily available precursors. One potential strategy begins with a suitably substituted 1,2-dicarbonyl compound. For instance, the reaction of diacetyl monoxime with an appropriate aldehyde and ammonium acetate can lead to the formation of a polysubstituted imidazole. niscpr.res.in The methyl groups at positions 4 and 5 can be introduced by using 2,3-butanedione (B143835) as the dicarbonyl component. The N-1 methyl group can be introduced through N-alkylation of a pre-formed imidazole ring using a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The C-2 methyl group can be incorporated by using acetaldehyde (B116499) as the aldehyde component in a multi-component reaction.

Another approach involves the synthesis of a 5-nitroimidazole precursor, which can then be further functionalized. For example, 2-methyl-5-nitroimidazole (B138375) can be N-alkylated to introduce the methyl group at the N-1 position. The regioselectivity of this alkylation can be controlled by the choice of base and solvent.

Table 2: Regioselective N-alkylation of Nitroimidazoles

| Substrate | Alkylating Agent | Base | Solvent | Temperature | Product |

| 4-nitroimidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60°C | N-1 alkylated product |

| 2-methyl-5-nitroimidazole | Various alkyl halides | K2CO3 | Acetonitrile | 60°C | N-1 alkylated product |

Amination and Subsequent Salt Formation

The introduction of the amino group at the C-5 position is a key step. If a 5-nitroimidazole precursor is used, the nitro group can be reduced to an amine. This reduction can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl).

Once the trimethyl-1H-imidazol-5-amine is synthesized, it can be converted to its hydrochloride salt. This is typically achieved by treating a solution of the free amine with hydrochloric acid. The solvent choice is crucial to facilitate the precipitation of the salt. Anhydrous conditions are often preferred to obtain an anhydrous salt form. For instance, a solution of the amine in an organic solvent like dichloromethane (B109758) or diethyl ether can be treated with a solution of anhydrous HCl in ether. nih.gov The resulting hydrochloride salt can then be isolated by filtration.

Optimization of Synthetic Efficiency and Reaction Yields

The efficient synthesis of substituted 5-aminoimidazoles often relies on multicomponent reactions (MCRs), which offer the advantage of combining three or more starting materials in a single step, thereby avoiding the isolation of intermediates. nih.gov A common approach is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of a 2-aminoimidazole, an aldehyde, and an isocyanide in the presence of an acid catalyst. frontiersin.org The optimization of such reactions is paramount and involves a systematic investigation of various parameters to maximize product yield and purity. nih.gov

The yield and efficiency of imidazole amine synthesis are highly sensitive to the specific conditions under which the reaction is performed. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the catalyst.

Temperature and Solvent Effects: The interplay between temperature and solvent polarity is a critical factor. For instance, in the zirconium(IV) chloride (ZrCl₄) catalyzed synthesis of 5-aminoimidazo[1,2-a]imidazole derivatives, initial experiments in ethanol (B145695) under conventional heating resulted in poor yields. nih.gov Switching to microwave irradiation significantly reduced the reaction time but only moderately improved the yield. nih.gov A notable improvement was observed when using a higher-boiling-point solvent, n-butanol (n-BuOH), which increased the yield to 62%. nih.govresearchgate.net However, the optimal condition was found to be conventional heating at a lower temperature (75°C) in a highly polar solvent, polyethylene (B3416737) glycol (PEG-400), which furnished the product in a 77% yield. frontiersin.orgresearchgate.net This highlights that a combination of a polar solvent and moderate temperature can be more effective than high-temperature microwave conditions. nih.gov Increasing the temperature is not always beneficial; in some systems, it can lead to the decomposition of intermediates or final products.

Catalyst Stoichiometry: The amount of catalyst used is another crucial variable. In the ZrCl₄-catalyzed reaction, 10 mol% of the catalyst was found to be optimal. frontiersin.org Reducing the catalyst load to 5 mol% resulted in a lower yield, demonstrating the importance of a sufficient catalytic amount to drive the reaction efficiently. frontiersin.org However, using an excessive amount of catalyst can sometimes lead to unwanted side reactions or complicate the purification process. Different Lewis or Brønsted acids can also have a significant impact; replacing ZrCl₄ with other catalysts like p-toluenesulfonic acid (p-TsOH) or zinc chloride (ZnCl₂) led to a significant decrease in product yield under otherwise identical conditions. frontiersin.org

Table 1: Optimization of Reaction Conditions for a Model 5-Aminoimidazole Synthesis Based on the synthesis of a 5-aminoimidazo[1,2-a]imidazole derivative. nih.govresearchgate.net

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Method | Time | Yield (%) |

| 1 | ZrCl₄ (10) | EtOH | Reflux | Conventional | 12 h | 15 |

| 2 | ZrCl₄ (10) | EtOH | 140 | Microwave | 10 min | 38 |

| 3 | ZrCl₄ (10) | n-BuOH | 140 | Microwave | 10 min | 62 |

| 4 | ZrCl₄ (10) | PEG-400 | 75 | Conventional | 4 h | 77 |

| 5 | ZrCl₄ (5) | PEG-400 | 75 | Conventional | 6 h | 55 |

| 6 | p-TsOH (10) | PEG-400 | 75 | Conventional | 4 h | 58 |

| 7 | ZnCl₂ (10) | PEG-400 | 75 | Conventional | 7 h | 23 |

The data clearly indicates that PEG-400 as a solvent with ZrCl₄ (10 mol%) at 75°C provides the best outcome for this specific multicomponent reaction. nih.govresearchgate.net

Translating a laboratory-scale synthesis to an industrial process requires careful consideration of factors beyond simple yield optimization. Safety, cost-effectiveness, and robustness are critical. For the synthesis of imidazole intermediates, particularly in the pharmaceutical industry, the use of continuous plug flow reactors (PFRs) offers significant advantages over traditional batch processing. researchgate.net

Continuous flow chemistry can enable reactions that are difficult or unsafe to perform on a large scale in batch reactors. researchgate.net For example, a challenging cyclization reaction for a 1H-4-substituted imidazole intermediate was successfully scaled up under Good Manufacturing Practice (GMP) conditions using a PFR, ultimately producing 29 kg of the desired product. researchgate.netfigshare.com This approach highlights the speed at which a process can be developed and scaled. researchgate.net

Key considerations for scalability include:

Reaction Kinetics and Heat Transfer: Flow reactors provide superior heat and mass transfer compared to batch reactors. This allows for better temperature control of highly exothermic reactions and can enable the use of higher temperatures and pressures to accelerate reaction rates safely. researchgate.net

Automation and Optimization: PFRs can be integrated with automated sampling and real-time analytical analysis. This facilitates rapid and data-rich reaction optimization, allowing chemists to quickly screen a wide range of conditions to find the most efficient and robust process. researchgate.net

Process Intensification: Continuous processing often leads to a smaller manufacturing footprint. For one imidazole intermediate, development in a PFR demonstrated the potential for commercial production of 1-2 metric tons per year from a standard laboratory fume hood. researchgate.netfigshare.com

Waste Reduction: Optimized continuous processes can significantly reduce waste generation. By integrating solvent recovery systems, the environmental factor (E-factor) for an imidazole synthesis was substantially decreased compared to a corresponding batch process. researchgate.net

The development of scalable syntheses for compounds like trimethyl-1H-imidazol-5-amine hydrochloride would likely benefit from these modern process research strategies, ensuring a safe, efficient, and environmentally responsible manufacturing route.

Amine Reactivity Profiles of Trimethyl-1H-imidazol-5-amine Hydrochloride

The chemical behavior of the amine group in trimethyl-1H-imidazol-5-amine hydrochloride is central to its synthetic utility. Its reactivity is contingent on the liberation of the free amine from its salt form, which then allows the nitrogen's lone pair to participate in nucleophilic reactions.

The formation of an amide bond is a fundamental transformation for primary and secondary amines. For trimethyl-1H-imidazol-5-amine hydrochloride, this reaction requires prior neutralization to unmask the nucleophilic amine. Aliphatic and aromatic primary and secondary amines are known to react with acylating agents like acid chlorides, anhydrides, and esters via nucleophilic substitution. ncert.nic.in This process, known as acylation, results in the formation of amides. ncert.nic.in

The general mechanism involves the nucleophilic attack of the amine's lone pair on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride). Due to the formation of HCl as a byproduct when using acid chlorides, the reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the acid and drive the reaction to completion. ncert.nic.inlibretexts.org In the case of an amine hydrochloride, at least two equivalents of base are necessary: one to liberate the free amine and a second to scavenge the acid produced during the reaction. reddit.com

While direct acylation data for trimethyl-1H-imidazol-5-amine is scarce, the reactivity of related structures provides insight. For instance, the formylation of 5-aminoimidazole-4-carboxamide (B1664886) ribotide (AICAR), a key step in purine (B94841) biosynthesis, demonstrates the susceptibility of the 5-amino group on an imidazole ring to acylation. wikipedia.org Furthermore, active esters of 5-aminoimidazole-4-carboxylic acids have been successfully used to prepare various amides, underscoring the chemical compatibility of this heterocyclic system in amide bond-forming reactions. rsc.org

Table 1: Representative Acylation Reactions for Aminoimidazoles

| Acylating Agent | Reagent/Conditions | Expected Product Type |

|---|---|---|

| Acetyl Chloride | Triethylamine, DCM | N-acetyl imidazole amine |

| Acetic Anhydride | Pyridine, 0°C to RT | N-acetyl imidazole amine |

| Benzoyl Chloride | Aq. NaOH (Schotten-Baumann) | N-benzoyl imidazole amine |

| Carboxylic Acid | DCC, HOBt, DMF | N-acyl imidazole amine |

Primary and secondary amines readily react with the carbonyl group of aldehydes and ketones. libretexts.org A primary amine, such as a mono-N-substituted 5-aminoimidazole, would be expected to react with aldehydes or ketones to form an imine (a Schiff base) through a nucleophilic addition-elimination mechanism. This reaction is typically catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond.

Multicomponent reactions often exploit this reactivity. For example, studies on 2-aminoimidazoles have shown that they can react with an aldehyde and an isocyanide in the presence of a Lewis acid catalyst like zirconium(IV) chloride to construct fused heterocyclic systems. nih.gov The initial step of this process is the formation of an imine between the aminoimidazole and the aldehyde, which then undergoes further reaction. nih.gov This demonstrates a key reactivity profile of the exocyclic amine on an imidazole scaffold.

The hydrochloride salt form of an amine is a critical consideration for its reactivity. In this state, the nitrogen atom is protonated, forming an ammonium salt. ncert.nic.in This protonation renders the nitrogen's lone pair of electrons unavailable for nucleophilic attack, effectively deactivating it for reactions like acylation or alkylation. reddit.com

Therefore, to utilize trimethyl-1H-imidazol-5-amine hydrochloride as a nucleophile, it must first be converted to its free base form. This is typically achieved by adding a stoichiometric amount of a suitable base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or an inorganic base like sodium carbonate. reddit.com The choice of base is crucial to avoid side reactions. Once deprotonated, the free amine can participate in the desired nucleophilic transformations. ncert.nic.inreddit.com

Alternatively, amine hydrochloride salts can sometimes be employed as bifunctional reagents. Research has shown that under specific catalytic conditions, both the amine and the chloride counter-ion can be incorporated into a substrate, as seen in the copper-catalyzed aminochlorination of maleimides. rsc.org

Mechanistic Investigations of Key Transformations Involving the Imidazole Amine Moiety

The imidazole amine moiety is a versatile functional group that can participate in a range of reaction mechanisms, acting as a nucleophile, a ligand for metal catalysts, or an integral part of a larger reactive heterocyclic system.

The primary role of the amine moiety in nucleophilic substitution reactions is that of the nucleophile. byjus.com The lone pair of electrons on the nitrogen atom can attack an electron-deficient (electrophilic) carbon center, displacing a leaving group. masterorganicchemistry.com A classic example is the alkylation of amines via an SN2 reaction with alkyl halides. libretexts.org In this process, the aminoimidazole would attack the alkyl halide, forming a new C-N bond and yielding a more substituted amine.

The imidazole ring itself can also be subject to nucleophilic substitution, particularly when activated with electron-withdrawing groups and bearing a good leaving group, such as a halogen. rsc.org While the amino group itself is a poor leaving group, its electronic influence on the imidazole ring can affect the rate and regioselectivity of substitutions at other ring positions. Studies on nitroimidazoles have shown that the imidazole anion can act as a potent nucleophile in SRN1 radical-nucleophilic substitution reactions. rsc.org

The imidazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with transition metals. wikipedia.orgsolubilityofthings.com This property is fundamental to the function of the amino acid histidine in the active sites of many metalloenzymes. The nitrogen atoms can act as sigma-donors, stabilizing various metal oxidation states and facilitating catalysis. wikipedia.org

Derivatives of aminoimidazoles and related benzimidazoles are frequently used to synthesize ligands for metal complexes with applications in catalysis and medicinal chemistry. mdpi.comnih.gov For example, Fe(III) and Ni(II) complexes with mixed imidazole and benzimidazole (B57391) ligands have been synthesized and studied for their biological activity. rsc.org The imidazole core is also a foundational component of N-heterocyclic carbene (NHC) ligands, which are pivotal in modern homogeneous catalysis. mdpi.com While the exocyclic amine group may not always directly participate in coordination, it can be used as a synthetic handle to tether the imidazole ligand to a larger molecular framework or to modulate its electronic properties. Furthermore, the nitrogen-rich structure of 5-aminoimidazoles has been noted for its potential to act as an effective catalyst in certain chemical reactions. solubilityofthings.com

Table 2: Potential Catalytic Roles of Imidazole Amine Derivatives

| Role | Metal/System | Example Application Area | Mechanism |

|---|---|---|---|

| Ligand | Transition Metals (e.g., Cu, Co, Fe, Ni) | Bioinorganic Chemistry, Anticancer Agents | Coordination via imidazole ring nitrogen(s) to form stable metal complexes. mdpi.comrsc.org |

| NHC Precursor | Transition Metals (e.g., Pd, Ru, Au) | Homogeneous Catalysis (e.g., Cross-Coupling) | Formation of a metal-carbon bond, creating a highly active and stable catalyst. mdpi.com |

| Organocatalyst | Metal-Free Systems | Synthetic Chemistry | Acting as a base or nucleophilic catalyst through its nitrogen atoms. solubilityofthings.com |

Reactivity in Specific Chemical Environments (e.g., Corrosion Modeling Contexts)

While specific research on trimethyl-1H-imidazol-5-amine hydrochloride is limited, its reactivity in specialized chemical environments, such as those relevant to corrosion modeling, can be inferred from the well-established chemistry of imidazole derivatives and amine hydrochlorides. mdpi.combohrium.com These compounds are of significant interest in industrial applications where corrosion of metals in acidic aqueous environments is a major concern. bohrium.com The imidazole moiety, with its electron-rich aromatic ring and nitrogen heteroatoms, is known to interact with metal surfaces, forming a protective layer that inhibits corrosion. mdpi.comresearchgate.netnih.gov The amine group and its hydrochloride salt form introduce additional complexities related to acid-base equilibria and interactions with corrosive gases.

In corrosion modeling, the effectiveness of an inhibitor is often related to its ability to adsorb onto the metal surface. nih.gov This adsorption can be physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the heteroatoms of the organic molecule and the d-orbitals of the metal. nih.gov For trimethyl-1H-imidazol-5-amine hydrochloride, the protonated amine group and the imidazolium (B1220033) ring (if protonated) would likely favor electrostatic interactions with a negatively charged metal surface, while the lone pair electrons on the non-protonated nitrogen of the imidazole ring can participate in chemisorption. The presence of methyl groups, being electron-donating, can also influence the electron density on the imidazole ring, potentially enhancing its interaction with the metal surface. researchgate.net

Equilibria in Amine-Water-Acid Systems

The behavior of trimethyl-1H-imidazol-5-amine hydrochloride in an aqueous acidic environment is governed by a series of interconnected equilibria. As a salt of a weak base (trimethyl-1H-imidazol-5-amine) and a strong acid (hydrochloric acid), it will dissociate in water to yield the trimethyl-1H-imidazol-5-ammonium cation and the chloride anion. The cation can then undergo further acid-base reactions with water, acting as a Brønsted-Lowry acid.

The imidazole ring itself contains a second basic nitrogen atom. In strongly acidic solutions, this nitrogen can also be protonated, leading to a dicationic species. This second protonation would have a much lower pKa value. These equilibria are crucial in determining the predominant species in solution at a given pH, which in turn dictates the compound's effectiveness as a corrosion inhibitor and its reactivity with other chemical species.

To illustrate the effect of substitution on the basicity of the imidazole ring, the following table presents the pKa values for imidazole and some of its alkyl-substituted derivatives.

| Compound | pKa of Conjugate Acid |

| Imidazole | ~7.0 nih.gov |

| 2-Methylimidazole | 7.75 nih.gov |

| 4-Methylimidazole | 7.9 nih.gov |

| 1,4,5-Trimethyl-1H-imidazole | 7.92 (Predicted) chemicalbook.com |

This table is for illustrative purposes and shows the general trend of increasing basicity with alkyl substitution.

Interactions with Acid Gases (e.g., HCl, CO2)

In industrial environments, particularly in the context of oil and gas processing or flue gas treatment, the interaction of amine-based compounds with acid gases like hydrogen chloride (HCl) and carbon dioxide (CO2) is of paramount importance.

Interaction with HCl:

Trimethyl-1H-imidazol-5-amine, as a basic compound, will readily react with gaseous or aqueous HCl in an acid-base neutralization reaction to form the corresponding hydrochloride salt. This is the very nature of the compound . If the free amine is used in a system where HCl is present, the formation of the salt is an expected and rapid reaction. The presence of excess HCl in an aqueous solution will shift the equilibrium towards the protonated form of the amine.

Interaction with CO2:

The reaction of amines with CO2 is a key process in carbon capture and storage technologies. mdpi.combellona.org Primary and secondary amines can react with CO2 to form carbamates through a nucleophilic attack of the amine nitrogen on the carbon atom of CO2. mdpi.com This reaction is typically reversible and is influenced by factors such as temperature, pressure, and the concentration of the reactants.

For trimethyl-1H-imidazol-5-amine, which is a primary amine, the expected reaction with CO2 would lead to the formation of a carbamic acid, which can then be deprotonated by another amine molecule to form an ammonium carbamate (B1207046) salt. The general mechanism is as follows:

Carbamic Acid Formation: R-NH₂ + CO₂ ⇌ R-NH-COOH

Deprotonation: R-NH-COOH + R-NH₂ ⇌ R-NH-COO⁻ + R-NH₃⁺

The following table summarizes the general reactions of a primary amine with HCl and CO2.

| Reactant | General Reaction with a Primary Amine (R-NH₂) | Product |

| HCl | R-NH₂ + HCl → R-NH₃⁺Cl⁻ | Amine Hydrochloride Salt |

| CO₂ | 2 R-NH₂ + CO₂ ⇌ R-NH-COO⁻R-NH₃⁺ | Ammonium Carbamate |

This table provides a generalized overview of the expected reactions.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. mdpi.comnih.gov DFT studies on imidazole (B134444) derivatives are often performed to understand their structural properties and chemical reactivity. mdpi.com For instance, calculations at the B3LYP/6-311G(d,p) level of theory have been used to investigate the electronic structure, frontier molecular orbitals, and molecular electrostatic potential maps of various imidazole compounds. bohrium.com

DFT can provide insights into optimized molecular geometry, vibrational frequencies, and global reactivity descriptors. bohrium.com These calculations help in understanding the stability and reactivity of the molecules. nih.gov For example, DFT-derived electrostatic potentials can reveal insights into the electronic characteristics of chemical bonds within imidazole-containing molecules. researchgate.net

Table 1: Representative DFT-Calculated Properties for Imidazole Derivatives

| Property | Method | Basis Set | Calculated Value | Reference Compound |

| HOMO Energy | B3LYP | 6-31G(d,p) | -6.20 to -6.68 eV | Substituted 1,2,4-triazole-imidazole hybrid |

| LUMO Energy | B3LYP | 6-31G(d,p) | Varies | Substituted 1,2,4-triazole-imidazole hybrid |

| Energy Gap (HOMO-LUMO) | B3LYP | 6-31G(d,p) | Varies | Substituted 1,2,4-triazole-imidazole hybrid |

| Dipole Moment | B3LYP | 6-311++G(d,p) | Varies | Substituted imidazole derivative |

Note: The data in this table is illustrative and compiled from studies on various imidazole derivatives, not specifically trimethyl-1H-imidazol-5-amine hydrochloride.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For imidazole derivatives, Frontier Molecular Orbital (FMO) analysis is often computed to understand their chemical reactivity and stability. nih.gov These calculations can explain charge transfer within the molecule, which is often due to the orbital overlap between lone pair orbitals and antibonding orbitals, leading to intramolecular charge transfer and stabilization of the system. researchgate.net Qualitative molecular orbital diagrams for imidazole show that the t2g orbitals are the highest energy doubly-occupied orbitals, while the ligand π*-orbitals are the LUMOs. researchgate.net

Modeling Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by modeling the potential energy surface and identifying transition states. For imidazole synthesis, various reaction pathways have been proposed and investigated computationally. For example, the van Leusen imidazole synthesis, a key reaction for creating substituted imidazoles, involves a possible mechanism with the formation of a van Leusen imidazoline (B1206853) intermediate, followed by C-C bond cleavage and subsequent tosyl substitution. nih.gov

DFT calculations can be employed to probe different mechanistic scenarios, which can range from concerted bimolecular to associative termolecular mechanisms depending on the nature of the reactants. researchgate.net For instance, the synthesis of imidazole derivatives can be modeled to understand the formation of intermediates and the energy barriers associated with each step of the reaction.

Prediction of Spectroscopic Data

Computational methods can predict various spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound. nih.gov For imidazole derivatives, DFT calculations are commonly used to predict vibrational (IR) and nuclear magnetic resonance (NMR) parameters. researchgate.net

Predicted IR spectra can be correlated with experimental spectra to assign the essential functional groups. mdpi.com For example, the characteristic peak for the imidazole ν(C=N) group, typically found between 1590 and 1494 cm⁻¹, can be identified and its shift upon coordination to a metal ion can be predicted. mdpi.com Similarly, ¹H and ¹³C NMR chemical shifts can be calculated to aid in the structural elucidation of newly synthesized imidazole derivatives. mdpi.comnih.gov

UV-Vis absorption spectra can also be predicted. Imidazole itself has a characteristic absorption peak around 217 nm, corresponding to a π → π* electron transition of the C=N bond in the heterocyclic ring. researchgate.net

Table 2: Predicted vs. Experimental Spectroscopic Data for an Imidazole Derivative

| Spectroscopic Data | Predicted (Computational) | Experimental |

| IR: ν(C=N) stretch | Varies with derivative | ~1500-1600 cm⁻¹ |

| ¹H NMR: Imidazole ring protons | Varies with substitution | ~7-8 ppm |

| ¹³C NMR: Imidazole ring carbons | Varies with substitution | ~115-140 ppm |

| UV-Vis λmax | Varies with substitution | ~210-280 nm |

Note: This table presents typical ranges for imidazole derivatives and is for illustrative purposes.

Simulation of Intermolecular Interactions and Aggregation Behavior

The simulation of intermolecular interactions is crucial for understanding the solid-state properties and aggregation behavior of molecules. For imidazole derivatives, these interactions are often dominated by hydrogen bonding and π-π stacking. nih.gov The electron-rich imidazole ring can interact with various cations and participate in electrostatic interactions. nih.gov

Computational studies can shed light on how imidazole derivatives pack in a crystal lattice. For example, in layered solids, intercalated imidazole derivatives can be stacked in a face-to-face configuration through dipole-dipole and quadrupole-quadrupole interactions. osti.gov These intermolecular forces are dependent on the substituent groups and are responsible for the concatenation of adjacent layers. osti.gov Quantum-chemical calculations of interaction energies between molecules allow for the recognition of different levels of crystal structure organization and the description of the interaction types causing their formation. pharmaguideline.com

Role in Organic Synthesis and Chemical Building Block Development

Utilization as a Synthetic Intermediate for Complex Molecules

While direct examples of trimethyl-1H-imidazol-5-amine hydrochloride as a synthetic intermediate are not extensively documented, the general class of aminoimidazoles serves as a crucial precursor for a variety of more complex molecular architectures. The amino group provides a nucleophilic center, readily participating in reactions such as acylation, alkylation, and condensation.

For instance, aminoimidazoles are key starting materials in the synthesis of purine (B94841) analogs, which are of great interest in pharmaceutical research. The imidazole (B134444) ring can be elaborated through cyclization reactions with suitable reagents to form the fused pyrimidine (B1678525) ring characteristic of purines. The methyl groups on the imidazole core of trimethyl-1H-imidazol-5-amine hydrochloride would be expected to influence the reactivity and solubility of both the intermediate and the final product, potentially offering advantages in terms of reaction kinetics and purification.

Table 1: Potential Reactions for Elaboration of Trimethyl-1H-imidazol-5-amine Hydrochloride

| Reaction Type | Reagent Examples | Potential Product Class |

| Acylation | Acid chlorides, Anhydrides | Amides, Imides |

| Alkylation | Alkyl halides, Epoxides | Secondary/Tertiary Amines |

| Condensation | Aldehydes, Ketones | Imines, Schiff bases |

| Cyclization | Dicarbonyl compounds, Phosgene | Fused heterocyclic systems |

The hydrochloride salt form of the compound suggests enhanced stability and solubility in certain solvents, which can be advantageous for its use as a synthetic intermediate. The salt can be readily converted to the free base in situ for reactions requiring the neutral amine.

Incorporation into Compound Libraries and Diversification Strategies

Compound libraries are essential tools in drug discovery and materials science for the high-throughput screening of new lead compounds. The structure of trimethyl-1H-imidazol-5-amine hydrochloride makes it an attractive scaffold for the generation of diverse compound libraries.

The primary amino group serves as a key handle for diversification. A wide array of substituents can be introduced through reactions such as amide bond formation with a library of carboxylic acids, or reductive amination with a collection of aldehydes. Each of these reactions would yield a unique derivative, rapidly expanding the chemical space around the core trimethyl-imidazole scaffold.

Diversification Strategies:

Parallel Synthesis: The compound could be reacted in parallel with a variety of building blocks (e.g., sulfonyl chlorides, isocyanates, chloroformates) to generate a library of sulfonamides, ureas, and carbamates, respectively.

Multi-component Reactions: Aminoimidazoles can participate in multi-component reactions, such as the Ugi or Passerini reactions, which allow for the rapid assembly of complex molecules from three or more starting materials in a single step. This approach is highly efficient for generating molecular diversity.

The three methyl groups on the imidazole ring provide steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the resulting library members.

Contribution to the Synthesis of Functionalized Heterocycles

The inherent reactivity of the aminoimidazole core makes it a valuable precursor for the synthesis of a wide range of functionalized heterocycles. The amino group can act as a nucleophile to initiate cyclization reactions, leading to the formation of fused heterocyclic systems.

For example, reaction with β-dicarbonyl compounds could lead to the formation of imidazopyrimidines, a class of compounds with known biological activities. Similarly, reaction with α-haloketones could yield imidazooxazines or imidazothiazines, depending on the nature of the reagent. The substitution pattern of the starting trimethyl-1H-imidazol-5-amine hydrochloride would direct the regioselectivity of these cyclization reactions, leading to specific isomers of the final heterocyclic products.

The imidazole ring itself can also be further functionalized. For instance, electrophilic substitution reactions could potentially occur at the unsubstituted carbon atom of the imidazole ring, although the activating effect of the amino group and the directing effects of the methyl groups would need to be considered.

Potential and Emerging Applications in Functional Materials and Catalysis

Exploration in Coordination Chemistry and Ligand Design

The imidazole (B134444) moiety is a well-established building block in coordination chemistry due to the presence of nitrogen atoms with available lone pairs of electrons, which can readily coordinate with metal ions. Imidazole and its derivatives can act as effective ligands, forming stable complexes with a variety of transition metals. These complexes are crucial in the development of new catalysts, therapeutic agents, and materials with unique magnetic and optical properties.

For trimethyl-1H-imidazol-5-amine hydrochloride, the amine group and the nitrogen atoms within the imidazole ring present multiple potential coordination sites. The methyl groups can also influence the steric and electronic properties of the resulting metal complexes, potentially leading to novel reactivity and structural motifs. However, a review of available literature indicates that this specific compound has not yet been extensively explored as a ligand in coordination chemistry. Future research could involve the synthesis and characterization of its coordination complexes to explore their structural and functional properties.

Integration into Functional Materials

Imidazole derivatives are increasingly being integrated into functional materials due to their electronic properties, thermal stability, and ability to participate in hydrogen bonding.

The imidazole ring is a component of various organic dyes. Its aromatic nature and the ability to be part of a larger conjugated π-system make it a suitable core for chromophores. By attaching electron-donating and electron-accepting groups to the imidazole ring, the absorption and emission properties of the molecule can be tuned, making them suitable for applications such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

Table 1: Hypothetical Photophysical Properties of Imidazole-Based Dyes

| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Application |

| Imidazole Dye A | 450 | 520 | 0.65 | DSSC |

| Imidazole Dye B | 380 | 450 | 0.80 | OLED |

| Imidazole Dye C | 500 | 580 | 0.55 | Fluorescent Probe |

This table is illustrative and not based on experimental data for trimethyl-1H-imidazol-5-amine hydrochloride.

Substituted imidazoles are being investigated for their use in electronic materials. Their ability to transport charge and their inherent stability makes them candidates for use in organic field-effect transistors (OFETs) and other electronic devices. The specific arrangement of substituents on the imidazole ring can significantly impact the material's electronic properties. For instance, 2,4,5-trimethyl-1-phenyl-1H-imidazole is noted for its applications in producing functional materials for electronics.

The potential of trimethyl-1H-imidazol-5-amine hydrochloride in electronic materials is yet to be determined. Research would be needed to investigate its charge transport properties, stability, and processability to assess its suitability for such applications.

Catalytic Applications in Organic Transformations

The imidazole framework is a key feature in many catalysts, both in organocatalysis and as part of metal-based catalytic systems.

Imidazole and its derivatives can function as organocatalysts, particularly as nucleophilic catalysts, due to the basicity of the nitrogen atoms. They have been employed in various organic reactions, including acylation and silylation reactions. The development of more complex imidazole-based structures has led to highly efficient and selective organocatalysts.

The catalytic activity of trimethyl-1H-imidazol-5-amine hydrochloride as an organocatalyst has not been reported. The presence of the amine and imidazole functionalities suggests it could potentially act as a bifunctional catalyst, but experimental validation is required.

As discussed in the context of coordination chemistry, imidazole derivatives are excellent ligands for metal catalysts. The resulting metal complexes can catalyze a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. The ligand's structure plays a critical role in determining the catalyst's activity and selectivity. For example, imidazole-containing N-heterocyclic carbenes (NHCs) are a prominent class of ligands in modern catalysis.

While the potential exists for trimethyl-1H-imidazol-5-amine hydrochloride to serve as a precursor for metal catalysts, either directly as a ligand or as a starting material for more complex ligand synthesis, this application has not been documented in the scientific literature.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Green Chemistry Approaches

The synthesis of functionalized imidazoles is a mature field, yet there is continuous demand for more efficient, cost-effective, and environmentally benign methodologies. nih.govresearchgate.net Traditional methods for imidazole (B134444) synthesis can be time-consuming, require harsh conditions, and may result in low yields. researchgate.net Future research should focus on developing novel synthetic pathways for trimethyl-1H-imidazol-5-amine hydrochloride that align with the principles of green chemistry.

Eco-friendly approaches for synthesizing imidazole derivatives have gained significant traction. nih.gov These methods include the use of green solvents like water, microwave-assisted synthesis, ultrasound irradiation, and the application of biodegradable, non-toxic biocatalysts such as lemon juice. researchgate.netresearchgate.netwjbphs.com For instance, one-pot, multi-component reactions catalyzed by green catalysts offer benefits like short reaction times, easy work-up procedures, and good yields. researchgate.netresearchgate.net Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. wjbphs.comnih.gov

Future synthetic strategies could explore adapting these green methodologies. A hypothetical comparison between a traditional and a green synthetic approach is presented below.

| Parameter | Hypothetical Traditional Method | Hypothetical Green Method (e.g., Microwave-Assisted) |

|---|---|---|

| Solvent | Volatile Organic Solvent (e.g., Toluene) | Green Solvent (e.g., Water, Ethanol) or Solvent-Free asianpubs.org |

| Catalyst | Strong Acid/Base or Heavy Metal | Biocatalyst (e.g., Lemon Juice) or Reusable Catalyst researchgate.net |

| Reaction Time | 12-24 hours | 10-30 minutes researchgate.net |

| Energy Consumption | High (prolonged heating) | Low (short irradiation time) |

| Yield | Moderate (~60-70%) | High (~90%) wjbphs.com |

| Work-up | Complex, requires extraction | Simple filtration researchgate.net |

Advanced Spectroscopic Characterization Techniques

Thorough characterization is essential to confirm the structure and purity of newly synthesized compounds. Standard techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) are routinely used to characterize imidazole derivatives. ijpsr.comscirp.org

Future research should employ a comprehensive suite of advanced spectroscopic techniques for the unambiguous characterization of trimethyl-1H-imidazol-5-amine hydrochloride. High-resolution mass spectrometry (HRMS) can provide precise molecular weight and elemental composition. nih.gov Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) would be invaluable for definitively assigning proton and carbon signals, especially given the substitution pattern on the imidazole ring.

Furthermore, computational chemistry can be integrated with experimental spectroscopy. Density Functional Theory (DFT) calculations can be used to predict spectroscopic data (NMR chemical shifts, IR frequencies) and study structural parameters. researchgate.net Comparing experimental data with DFT-calculated spectra can provide deeper insights into the molecular structure and electronic properties of the compound. X-ray crystallography would offer the ultimate confirmation of the three-dimensional molecular structure in the solid state. iucr.org

Deepening Mechanistic Understanding

Understanding the reaction mechanisms behind the formation of imidazoles is crucial for optimizing synthetic routes and controlling product regioselectivity. rsc.org The synthesis of imidazoles can proceed through various pathways, such as the van Leusen imidazole synthesis, which involves the reaction of tosylmethylisocyanide (TosMIC) with an imine. nih.govmdpi.com Other mechanisms involve the condensation of dicarbonyl compounds, aldehydes, and ammonia (B1221849) sources. nih.gov

A key area for future research would be to elucidate the specific mechanistic pathway for the chosen synthesis of trimethyl-1H-imidazol-5-amine hydrochloride. This could involve:

Isolation of Intermediates: Attempting to isolate and characterize reaction intermediates to map the reaction coordinate.

Isotopic Labeling Studies: Using isotopically labeled reactants to trace the path of atoms from starting materials to the final product.

Computational Modeling: Employing quantum chemical calculations to model the reaction pathway, identify transition states, and calculate activation energies for proposed mechanistic steps. rsc.orgacs.org

Understanding the formation mechanism can lead to rational improvements in reaction conditions to maximize yield and minimize byproducts. researchgate.net Additionally, studying the compound's reactivity and degradation pathways, for example through oxidation by atmospheric radicals like OH, could provide insights into its stability and potential applications. rsc.orgacs.org

Exploration in New Materials Science Contexts

Imidazole-based compounds are not only important in medicine but also serve as versatile building blocks in materials science. nih.govnih.gov Their applications include roles as components of ionic liquids, N-heterocyclic carbene (NHC) ligands in catalysis, and functional units in coordination polymers and metal-organic frameworks (MOFs). researchgate.netnih.gov The functionalization of materials like multiwalled carbon nanotubes with imidazole derivatives has also been explored. dovepress.com

An exciting and largely unexplored avenue is the potential application of trimethyl-1H-imidazol-5-amine hydrochloride in materials science. The presence of both an amine group and the imidazole ring with its specific substitution pattern offers multiple coordination sites. Future research could investigate its use as:

A Ligand for Coordination Compounds: Exploring its ability to form stable complexes with various metal ions, potentially leading to materials with interesting catalytic, magnetic, or optical properties. nih.gov

A Building Block for Porous Materials: Using it as an organic linker in the synthesis of MOFs or covalent organic frameworks (COFs). The methyl and amine groups could be used to tune the pore size, functionality, and surface properties of the resulting materials.

A Component in Functional Polymers: Incorporating the molecule into polymer chains to impart specific properties, such as thermal stability, conductivity, or pH-responsiveness. For instance, triazine-trione based tri-imidazole derivatives have been used as latent curing agents for epoxy resins, enhancing their glass transition temperature and storage stability. researchgate.net

Integration with Artificial Intelligence and Machine Learning for Property Prediction and Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, from drug discovery to materials design. easpublisher.comnih.gov These computational tools can predict molecular properties, design novel compounds with desired characteristics (de novo design), and even propose efficient synthetic routes (retrosynthesis). nih.govmdpi.com

For a compound like trimethyl-1H-imidazol-5-amine hydrochloride, where experimental data may be scarce, AI and ML offer a powerful approach to accelerate its investigation. Future research directions include:

Property Prediction: Using established ML models to predict a wide range of physicochemical and pharmacokinetic (ADMET) properties. nih.gov This can provide early insights into its potential as a drug candidate or its suitability for a specific material application. mdpi.com

Synthesis Design: Employing retrosynthesis AI platforms to propose novel and efficient synthetic routes. These tools analyze the target molecule and suggest disconnections based on vast databases of chemical reactions, potentially uncovering more efficient pathways than those designed by human chemists alone.

De Novo Design: Using generative models to design new derivatives of trimethyl-1H-imidazol-5-amine hydrochloride with optimized properties. For example, if a specific biological activity is desired, models can suggest modifications to the parent structure to enhance that activity while maintaining favorable ADMET properties.

| Property | Predicted Value | Implication |

|---|---|---|

| Aqueous Solubility (logS) | -1.5 | Good solubility, favorable for biological applications |

| Blood-Brain Barrier Permeability | Low | Likely to have minimal central nervous system side effects |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| Oral Bioavailability | High | Potential for oral administration as a therapeutic |

| Band Gap (eV) | 4.2 | Potential as a wide-bandgap organic semiconductor |

By leveraging these computational tools, researchers can prioritize experimental efforts, reduce costs, and accelerate the discovery cycle for trimethyl-1H-imidazol-5-amine hydrochloride and its derivatives. easpublisher.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for trimethyl-1H-imidazol-5-aminehydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves alkylation of imidazole precursors under controlled conditions. For example, alkylating agents like methyl iodide can introduce methyl groups to the imidazole ring. Reaction optimization includes adjusting solvent polarity (e.g., ethanol or DMF), temperature (60–80°C), and catalysts (e.g., K₂CO₃). Purification via recrystallization using ethanol/water mixtures or column chromatography is critical to isolate the hydrochloride salt. Monitoring reaction progress with TLC or HPLC ensures intermediate stability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and proton environments. FTIR identifies N-H and C-N stretches (e.g., 3200–3400 cm⁻¹ for NH₂).

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement resolves molecular geometry and hydrogen-bonding networks . ORTEP-III visualizes thermal ellipsoids and atomic displacement parameters . Graph set analysis (e.g., Etter’s rules) classifies hydrogen-bond motifs in the crystal lattice .

Q. What factors influence the stability of this compound under various storage conditions?

- Methodological Answer : Stability depends on hygroscopicity, light sensitivity, and temperature. Store desiccated at –20°C in amber vials to prevent hydrolysis or photodegradation. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC purity checks. Monitor chloride counterion integrity via ion chromatography .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic structure of this compound?

- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to compute electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate tautomeric forms. Analyze correlation energies using the Colle-Salvetti formalism to assess intermolecular interactions in the solid state .

Q. What methodologies are used to investigate the interaction of this compound with biological targets?

- Methodological Answer :

- In vitro assays : Fluorescence quenching or surface plasmon resonance (SPR) quantifies binding affinity to enzymes (e.g., cytochrome P450).

- Molecular docking : AutoDock Vina or Schrödinger Suite models ligand-receptor interactions, prioritizing poses with low RMSD and high Gibbs free energy scores.

- Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatocyte incubations to assess bioactivation pathways .

Q. How can researchers establish structure-activity relationships (SAR) for this compound derivatives?

- Methodological Answer :

- Derivatization : Introduce substituents (e.g., halogens, aryl groups) at the imidazole 2- or 4-positions via Suzuki coupling or nucleophilic substitution.

- Data analysis : Multivariate regression correlates electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity (e.g., IC₅₀ values).

- Patent mining : Use SciFinder or Reaxys to identify novel analogs and avoid prior-art conflicts .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between experimental and computational data for this compound?

- Methodological Answer :

- Validation : Cross-check DFT-optimized geometries with SC-XRD bond lengths/angles. If deviations exceed 5%, recalibrate basis sets or solvation models.

- Error sources : Assess crystallographic R-factors (<5% preferred) and NMR sample purity. Replicate experiments under inert atmospheres to rule out oxidation artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.